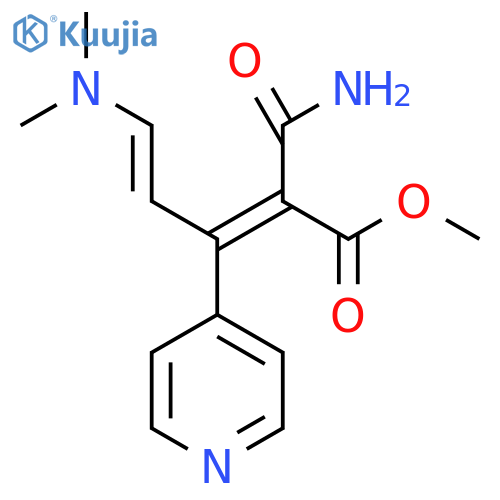

Cas no 1374510-85-6 (Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate)

1374510-85-6 structure

商品名:Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate

CAS番号:1374510-85-6

MF:C14H17N3O3

メガワット:275.303083181381

MDL:MFCD22374919

CID:4697674

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate 化学的及び物理的性質

名前と識別子

-

- methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate

- T5316

- methyl (2E,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate

- 2,4-pentadienoic acid, 2-(aminocarbonyl)-5-(dimethylamino)-3-(4-pyridinyl)-, methyl ester, (2Z,4E)-

- Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate

-

- MDL: MFCD22374919

- インチ: 1S/C14H17N3O3/c1-17(2)9-6-11(10-4-7-16-8-5-10)12(13(15)18)14(19)20-3/h4-9H,1-3H3,(H2,15,18)/b9-6+,12-11-

- InChIKey: AQWBRKGEGIRPRG-SUNUYMGGSA-N

- ほほえんだ: O(C)C(/C(/C(N)=O)=C(/C=C/N(C)C)\C1C=CN=CC=1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 421

- トポロジー分子極性表面積: 85.5

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M237215-500mg |

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |

1374510-85-6 | 500mg |

$ 235.00 | 2022-06-04 | ||

| TRC | M237215-2000mg |

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |

1374510-85-6 | 2g |

$ 615.00 | 2022-06-04 | ||

| abcr | AB413154-5 g |

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |

1374510-85-6 | 5g |

€430.80 | 2022-06-10 | ||

| abcr | AB413154-1g |

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate; . |

1374510-85-6 | 1g |

€197.00 | 2024-04-19 | ||

| abcr | AB413154-500 mg |

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |

1374510-85-6 | 500MG |

€165.80 | 2022-06-10 | ||

| TRC | M237215-1000mg |

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |

1374510-85-6 | 1g |

$ 390.00 | 2022-06-04 | ||

| Matrix Scientific | 080606-500mg |

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |

1374510-85-6 | 500mg |

$126.00 | 2023-09-08 | ||

| Matrix Scientific | 080606-1g |

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |

1374510-85-6 | 1g |

$158.00 | 2023-09-08 | ||

| abcr | AB413154-500mg |

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate; . |

1374510-85-6 | 500mg |

€173.00 | 2024-04-19 | ||

| A2B Chem LLC | AI33140-1g |

Methyl (2z,4e)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate |

1374510-85-6 | >95% | 1g |

$405.00 | 2024-04-20 |

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate 関連文献

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

3. Book reviews

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

1374510-85-6 (Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate) 関連製品

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1374510-85-6)Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate

清らかである:99%

はかる:5g

価格 ($):364.0